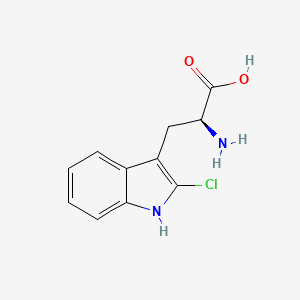
2-Chlorotryptophan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chlorotryptophan is a useful research compound. Its molecular formula is C11H11ClN2O2 and its molecular weight is 238.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Biosynthetic Applications
Antibiotic Production
One of the most significant applications of 2-chlorotryptophan is in the biosynthesis of antibiotics. The chlorination of tryptophan is catalyzed by enzymes known as tryptophan halogenases. For instance, the enzyme from Pseudomonas fluorescens facilitates the conversion of tryptophan to 7-chlorotryptophan, which is a precursor in the biosynthesis of pyrrolnitrin, an antibiotic with antifungal properties . This enzymatic reaction highlights the potential for using this compound in developing new antibiotics through biocatalysis.
Modular Biosynthesis Platforms
Recent advancements have introduced modular biosynthesis platforms that utilize engineered E. coli strains to produce various halogenated tryptophan derivatives, including this compound. These platforms allow for the efficient generation of diverse halogenated compounds, which can be further modified for pharmaceutical applications . This approach underscores the versatility of this compound as a building block in synthetic biology.
Medicinal Chemistry
Pharmaceutical Development
this compound serves as an important intermediate in the synthesis of various bioactive compounds. Its incorporation into peptides and other molecular frameworks can enhance biological activity and selectivity. For example, studies have demonstrated that halogenated tryptophans can modulate protein interactions and affect the pharmacodynamics of drug candidates . The unique electronic properties imparted by the chlorine atom can also influence the binding affinity and specificity of these compounds.
Study of Protein Dynamics
The spectroscopic properties of tryptophan derivatives, including this compound, make them valuable probes for studying protein dynamics. The presence of chlorine alters the fluorescence characteristics of tryptophan, allowing researchers to investigate conformational changes in proteins under various conditions . This application is particularly useful in understanding enzyme mechanisms and protein folding processes.
Case Studies
属性
分子式 |
C11H11ClN2O2 |
|---|---|
分子量 |
238.67 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(2-chloro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H11ClN2O2/c12-10-7(5-8(13)11(15)16)6-3-1-2-4-9(6)14-10/h1-4,8,14H,5,13H2,(H,15,16)/t8-/m0/s1 |
InChI 键 |
CIVRKJUVGIVLTC-QMMMGPOBSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(N2)Cl)CC(C(=O)O)N |
手性 SMILES |
C1=CC=C2C(=C1)C(=C(N2)Cl)C[C@@H](C(=O)O)N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(N2)Cl)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















